molecular formula C16H12N2O4 B11716731 4-Benzylamino-3-nitrocoumarin CAS No. 50527-29-2

4-Benzylamino-3-nitrocoumarin

Cat. No.: B11716731
CAS No.: 50527-29-2
M. Wt: 296.28 g/mol
InChI Key: DLBIJZSVHCCMOX-UHFFFAOYSA-N
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Description

4-(benzylamino)-3-nitro-2H-chromen-2-one is a heterocyclic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylamino)-3-nitro-2H-chromen-2-one typically involves a multi-step process One common method starts with the nitration of a chromenone derivative to introduce the nitro groupThe reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as copper salts .

Industrial Production Methods

While specific industrial production methods for 4-(benzylamino)-3-nitro-2H-chromen-2-one are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(benzylamino)-3-nitro-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(benzylamino)-3-amino-2H-chromen-2-one, while substitution reactions can produce various benzylamino derivatives .

Scientific Research Applications

4-(benzylamino)-3-nitro-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(benzylamino)-3-nitro-2H-chromen-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The benzylamino group can enhance the compound’s ability to bind to specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzylamino)-3-nitro-2H-chromen-2-one is unique due to its chromenone core, which imparts distinct biological activities. Its combination of a nitro group and a benzylamino group allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(benzylamino)-3-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c19-16-15(18(20)21)14(12-8-4-5-9-13(12)22-16)17-10-11-6-2-1-3-7-11/h1-9,17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBIJZSVHCCMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198533
Record name Coumarin, 4-benzylamino-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50527-29-2
Record name Coumarin, 4-benzylamino-3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050527292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coumarin, 4-benzylamino-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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